11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide
Overview
Description
“11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide” is a triterpenoid compound that can be isolated from Paeonia Lactiflora . It has a molecular weight of 470.64 and a formula of C29H42O5 .
Molecular Structure Analysis
The molecular structure of this compound is classified under Terpenoids Triterpenes . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 470.64 and a formula of C29H42O5 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Medicinal Chemistry Research
This triterpenoid has been the subject of medicinal chemistry research due to its unique structure. It’s being studied for its potential biological activities, which could lead to the development of new therapeutic agents. Researchers are particularly interested in its interaction with proteins and enzymes that could be relevant in treating diseases .
Pharmacology
In pharmacology, the compound’s effects on biological systems are examined. Its potential as an inhibitor or activator of certain cellular pathways is of interest. This could lead to insights into its efficacy and safety as a pharmaceutical agent .
Biotechnology
Biotechnological applications may involve the use of this compound in the development of bio-based materials or as a biological probe to understand cellular processes. Its complex structure could be useful in studying the specificity and binding affinity of biomolecules .
Agriculture
Agricultural research might explore the use of this compound as a natural product-based pesticide or herbicide. Its triterpenoid nature suggests it could have natural defense mechanisms against pests or plant pathogens .
Environmental Science
In environmental science, the compound could be studied for its impact on ecosystems. Understanding its biodegradability and interactions with environmental factors is crucial for assessing its ecological footprint .
Natural Product Synthesis
The synthesis of this compound from natural sources like Paeonia Lactiflora could lead to advancements in the field of natural product chemistry. It provides a template for synthesizing similar compounds with varied biological activities .
properties
IUPAC Name |
9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O5/c1-16-6-11-28-13-12-27(5)26(4)10-7-17-24(2,9-8-19(31)25(17,3)15-30)21(26)20-22(33-20)29(27,18(28)14-16)34-23(28)32/h17-22,30-31H,1,6-15H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALGIWVJKDMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 77916097 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.